molecular formula C14H14FN3O3 B2649615 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034553-09-6

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2649615
CAS No.: 2034553-09-6
M. Wt: 291.282
InChI Key: KDXYDZXOBBYPGY-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a synthetic organic compound that features a combination of oxadiazole, pyrrolidine, and methanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Pyrrolidine Introduction: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions.

    Methanone Formation: The final step often involves the coupling of the oxadiazole-pyrrolidine intermediate with a fluoro-methoxybenzene derivative under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanone or pyrrolidine moieties.

    Reduction: Reduction reactions could target the oxadiazole ring or the methanone group.

    Substitution: The aromatic ring with the fluoro and methoxy substituents can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry

    Intermediates: It could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-methoxyphenyl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-fluoro-4-ethoxyphenyl)methanone

Uniqueness

The unique combination of functional groups in (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro and methoxy substituents on the aromatic ring can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c1-20-12-3-2-9(6-11(12)15)14(19)18-5-4-10(7-18)13-16-8-21-17-13/h2-3,6,8,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXYDZXOBBYPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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